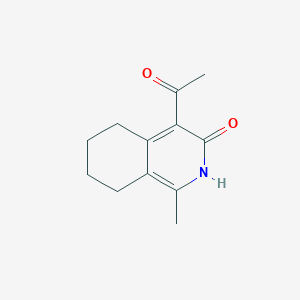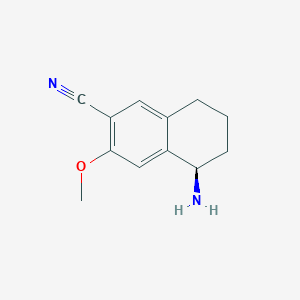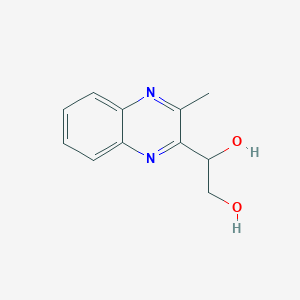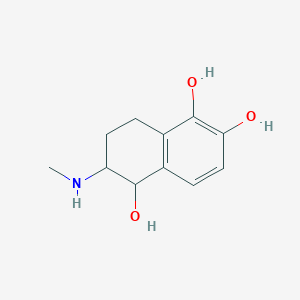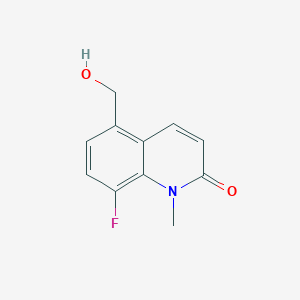
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a fluorine atom, a hydroxymethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the fluorination of a quinoline precursor, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The final step involves methylation to obtain the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 8-Fluoro-5-(carboxymethyl)-1-methylquinolin-2(1H)-one.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Fluoro-5-nitroquinoline: Another fluorinated quinoline derivative with different functional groups.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: A compound with a similar fluorine-containing structure but different core structure.
Uniqueness
8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10FNO2 |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
8-fluoro-5-(hydroxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10FNO2/c1-13-10(15)5-3-8-7(6-14)2-4-9(12)11(8)13/h2-5,14H,6H2,1H3 |
Clé InChI |
KARDUTDJYKIYPP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC2=C(C=CC(=C21)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


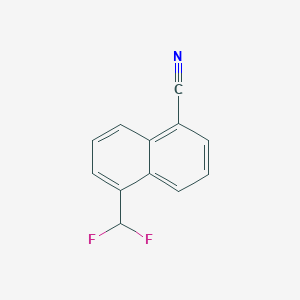
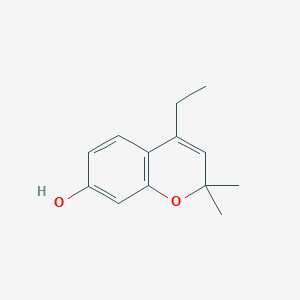
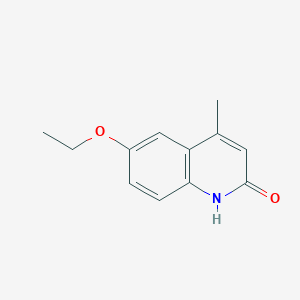
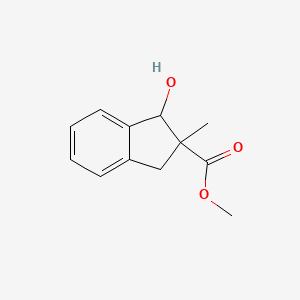

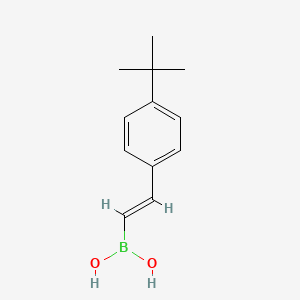
![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)
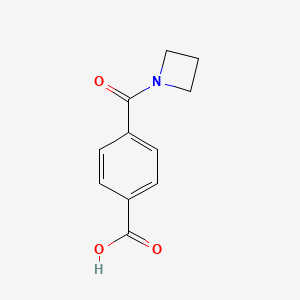
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)
![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
